molecular formula C6H15ClN2O2 B13862088 3,5-Diaminohexanoic acid--hydrogen chloride (1/1) CAS No. 17132-18-2

3,5-Diaminohexanoic acid--hydrogen chloride (1/1)

Cat. No.: B13862088
CAS No.: 17132-18-2
M. Wt: 182.65 g/mol
InChI Key: WOUUIQOAYIHYRJ-UHFFFAOYSA-N
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Description

3,5-Diaminohexanoic acid–hydrogen chloride (1/1): is a chemical compound with the molecular formula C6H14N2O2·HCl. It is a derivative of hexanoic acid, where two amino groups are attached to the third and fifth carbon atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diaminohexanoic acid–hydrogen chloride (1/1) typically involves the following steps:

    Starting Material: The synthesis begins with hexanoic acid.

    Amination: The hexanoic acid undergoes amination at the third and fifth carbon positions to introduce the amino groups.

    Hydrochloride Formation: The resulting 3,5-Diaminohexanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The product is purified using crystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diaminohexanoic acid–hydrogen chloride (1/1) undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form hexanoic acid derivatives with different functional groups.

    Substitution: The amino groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Nitro derivatives of hexanoic acid.

    Reduction Products: Hexanoic acid derivatives with different functional groups.

    Substitution Products: Halogenated derivatives of 3,5-Diaminohexanoic acid.

Scientific Research Applications

Chemistry: 3,5-Diaminohexanoic acid–hydrogen chloride (1/1) is used as a building block in organic synthesis. It is utilized in the preparation of various complex molecules and polymers.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of amino acids in biological systems.

Medicine: The compound has potential applications in drug development. It is investigated for its role in designing new therapeutic agents targeting specific enzymes or receptors.

Industry: In the industrial sector, 3,5-Diaminohexanoic acid–hydrogen chloride (1/1) is used in the production of specialty chemicals and materials. It is also employed in the manufacture of certain types of coatings and adhesives.

Mechanism of Action

Mechanism: The mechanism of action of 3,5-Diaminohexanoic acid–hydrogen chloride (1/1) involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and ionic interactions with various biomolecules.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.

    Proteins: The compound can modify protein structures, affecting their function and stability.

Comparison with Similar Compounds

    3,5-Diaminopentanoic acid: Similar structure but with one less carbon atom.

    3,5-Diaminoheptanoic acid: Similar structure but with one more carbon atom.

    3,5-Diaminohexanoic acid: The parent compound without the hydrochloride salt.

Uniqueness: 3,5-Diaminohexanoic acid–hydrogen chloride (1/1) is unique due to its specific arrangement of amino groups and the presence of the hydrochloride salt. This gives it distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

17132-18-2

Molecular Formula

C6H15ClN2O2

Molecular Weight

182.65 g/mol

IUPAC Name

3,5-diaminohexanoic acid;hydrochloride

InChI

InChI=1S/C6H14N2O2.ClH/c1-4(7)2-5(8)3-6(9)10;/h4-5H,2-3,7-8H2,1H3,(H,9,10);1H

InChI Key

WOUUIQOAYIHYRJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC(=O)O)N)N.Cl

Origin of Product

United States

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